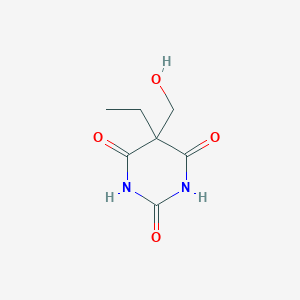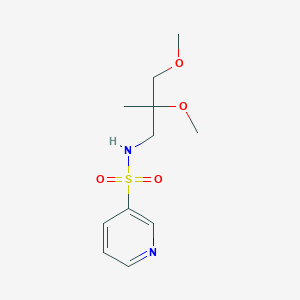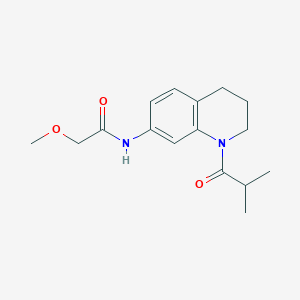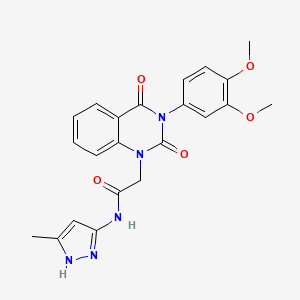
5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound with a diazinane ring structure. It is a derivative of barbituric acid and is known for its applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Mechanism of Action
Target of Action
It’s known that this compound is a cyclic acetal , and cyclic acetals are often used in the design of biodegradable and biocompatible polymers .
Mode of Action
The compound interacts with its targets through a process known as radical polymerization . This process involves the formation of a polymer by the reaction of monomer molecules. In the case of 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione, it’s used as a monomer in the formation of hydrogels .
Biochemical Pathways
It’s known that the compound is involved in the formation of hydrolytically degradable polymeric networks .
Pharmacokinetics
As a cyclic acetal, it’s expected to have good biocompatibility and biodegradability .
Result of Action
It’s known that the compound is used in the formation of hydrogels , which have various applications in tissue engineering .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conformational transformations of similar compounds have been studied in different environments such as the gas phase and in mixtures with chloroform, DMSO, benzene, and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of barbituric acid with ethyl alcohol and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Water or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous addition of reactants: Barbituric acid, ethyl alcohol, and formaldehyde
Use of a fixed-bed reactor: Packed with an acidic catalyst
Temperature control: Maintaining optimal reaction temperature for maximum yield
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the diazinane ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Ethyl-5-(carboxymethyl)-1,3-diazinane-2,4,6-trione
Reduction: 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-triol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of barbiturate drugs, which are central nervous system depressants.
Materials Science: The compound is used in the development of polymers and resins with specific properties.
Biological Research: It serves as a model compound for studying the behavior of heterocyclic compounds in biological systems.
Industrial Applications: The compound is used in the production of various chemicals and materials, including plasticizers and stabilizers.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: Another barbiturate derivative with similar sedative properties.
5-Methyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione: A compound with a similar structure but different pharmacological properties.
5-Phenyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione: Known for its use in anticonvulsant medications.
Uniqueness
5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its ability to interact with GABA receptors distinguishes it from other similar compounds, providing unique therapeutic benefits.
Properties
IUPAC Name |
5-ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-7(3-10)4(11)8-6(13)9-5(7)12/h10H,2-3H2,1H3,(H2,8,9,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDNUJFZDRNEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)
![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2859827.png)

![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2859831.png)
![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)
![3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-indazole](/img/structure/B2859833.png)
![N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2859834.png)
![2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile](/img/structure/B2859835.png)
![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)

![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)
![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2859843.png)
